molecular formula C9H18ClNO2 B6190995 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride CAS No. 2648945-75-7

2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride

Cat. No.: B6190995
CAS No.: 2648945-75-7
M. Wt: 207.7
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Description

2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane ring system, which includes two oxygen atoms and an ethan-1-amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring system through a cyclization reaction, followed by the introduction of the ethan-1-amine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can provide a unique fit to certain molecular targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine
  • 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine acetate
  • 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine sulfate

Uniqueness

Compared to similar compounds, 2-{5,8-dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This can make it more suitable for certain applications, particularly in aqueous environments.

Properties

CAS No.

2648945-75-7

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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